1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is an organic compound that features a chlorinated phenyl group and a pyrimidinyl sulfanyl group attached to an ethanone backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and 4-methyl-2-thiopyrimidine.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction rates and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes.
Chemical Reactions: The presence of reactive functional groups (e.g., carbonyl, sulfanyl) allows the compound to participate in various chemical transformations.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(methylsulfanyl)ethanone: Lacks the pyrimidinyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone: Substitution of the chlorine atom with a methyl group can alter the compound’s properties.
Uniqueness: 1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is unique due to the presence of both a chlorinated phenyl group and a pyrimidinyl sulfanyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11ClN2OS |
---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C13H11ClN2OS/c1-9-6-7-15-13(16-9)18-8-12(17)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
InChI Key |
OHYGMIJTHNEGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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